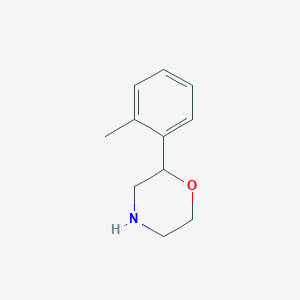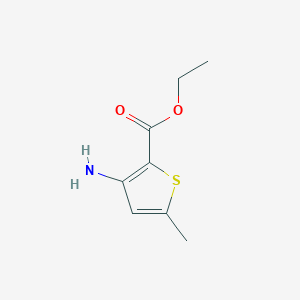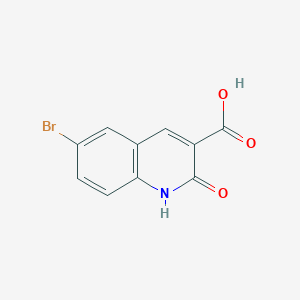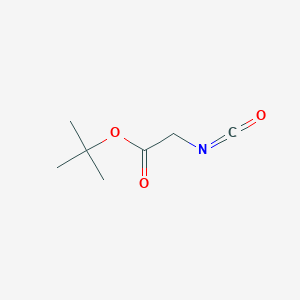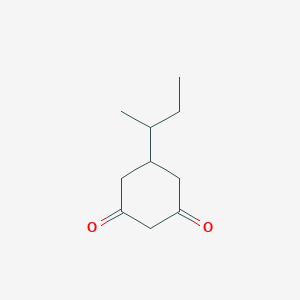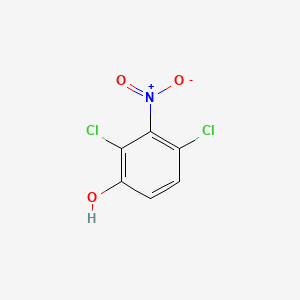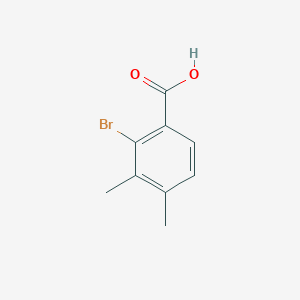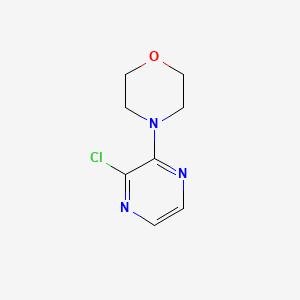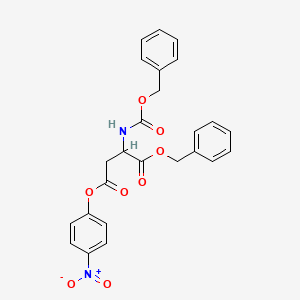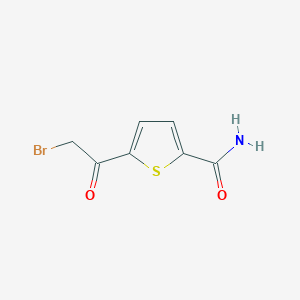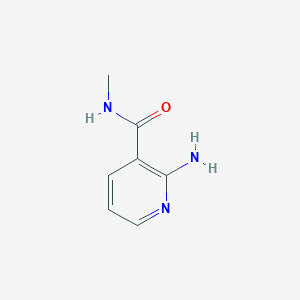
2-Amino-N-methylnicotinamide
概述
描述
2-Amino-N-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3
作用机制
Target of Action
The primary target of 2-Amino-N-methylnicotinamide is Nicotinamide N-Methyltransferase (NNMT) . This metabolic enzyme plays a crucial role in controlling methylation potential, impacting DNA and histone epigenetic modification .
Mode of Action
This compound interacts with its target, Nicotinamide N-Methyltransferase, to regulate methylation potential. This interaction impacts DNA and histone epigenetic modification
Biochemical Pathways
This compound affects the biochemical pathways related to methylation potential and the degradation of nicotinamide . It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver .
Pharmacokinetics
It is known that n-methylnicotinamide, a related compound, is excreted in the urine
Result of Action
The molecular and cellular effects of this compound’s action are complex and context-dependent. It has been shown that Nicotinamide N-Methyltransferase knockdown significantly decreases tumorigenesis and chemoresistance capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Nicotinamide N-Methyltransferase has been shown to increase energy expenditure in a cell-autonomous manner, suggesting that diet-induced obesity and type 2 diabetes could potentially influence the action of this compound .
生化分析
Biochemical Properties
2-Amino-N-methylnicotinamide is involved in several biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, using S-adenosyl methionine (SAM) as the methyl donor . This reaction is crucial for maintaining the balance of nicotinamide adenine dinucleotide (NAD+) levels in cells. The enzymatic activity of NNMT, facilitated by this compound, is essential for preventing the inhibition of NAD±consuming enzymes such as poly-ADP-ribose polymerases (PARPs) and sirtuins (SIRTs) .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by regulating metabolic pathways and gene expression. In cancer cells, for instance, NNMT activity, facilitated by this compound, is associated with the regulation of multiple metabolic pathways, including lipid metabolism and energy production . This compound also affects cell signaling pathways by modulating the levels of NAD+ and its metabolites, thereby influencing cellular redox states and epigenetic modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the methylation of nicotinamide by NNMT. This reaction produces 1-methylnicotinamide, which can be further oxidized to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide . These metabolites play roles in various cellular processes, including the regulation of gene expression and enzyme activity. The binding interactions of this compound with NNMT and its subsequent products are crucial for maintaining cellular homeostasis and metabolic balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to alterations in NAD+ levels and epigenetic states, which may affect cellular metabolism and gene expression . Additionally, the degradation products of this compound can have distinct biological activities that contribute to its overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic functions and improve cellular health by maintaining NAD+ levels . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide, leading to the production of 1-methylnicotinamide and other metabolites . These metabolites play roles in various metabolic processes, including lipid metabolism, energy production, and epigenetic regulation . The activity of this compound in these pathways is essential for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions . The distribution of this compound within different cellular compartments can influence its activity and overall effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of this compound to its target enzymes and biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-N-methylnicotinamide can be synthesized from nicotinamide through the action of the enzyme Nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM) as the methyl donor, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves enzymatic synthesis using NNMT. This method is advantageous due to its specificity and efficiency in producing the desired compound.
化学反应分析
Types of Reactions: 2-Amino-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学研究应用
2-Amino-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound plays a role in cellular methylation balance and NAD+ levels, which are crucial for various metabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
相似化合物的比较
1-Methylnicotinamide: This compound is also a derivative of nicotinamide and shares similar metabolic pathways.
Nicotinamide: The parent compound of 2-Amino-N-methylnicotinamide, it is widely used in various biochemical and medical applications.
Uniqueness: This makes it a valuable compound for research in metabolic regulation and therapeutic development .
属性
IUPAC Name |
2-amino-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUKLIDSVHLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608951 | |
| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-87-8 | |
| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
